N-{4-[(4-methoxybenzyl)amino]-4-oxobutyl}-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide
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Description
N-{4-[(4-methoxybenzyl)amino]-4-oxobutyl}-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C18H21F3N4O3 and its molecular weight is 398.386. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound, also known as N-[(4-methoxyphenyl)methyl]-4-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]formamido}butanamide, has been identified to work against two major targets of SARS CoV-2, replication-transcription and RNA dependent polymerase .
Mode of Action
The compound interacts with its targets, the replication-transcription and RNA dependent polymerase of SARS CoV-2, inhibiting their action . This inhibition may lead to retaining the virus, making this compound a potential dual-targeted drug .
Biochemical Pathways
The affected pathways are those involved in the replication and transcription of SARS CoV-2. By inhibiting the replication-transcription and RNA dependent polymerase, the compound disrupts these pathways, potentially preventing the virus from replicating and spreading .
Result of Action
The molecular and cellular effects of the compound’s action include the inhibition of viral replication and transcription, which could potentially prevent the spread of SARS CoV-2 . Further experimental validation is needed to confirm these effects .
Biological Activity
N-{4-[(4-methoxybenzyl)amino]-4-oxobutyl}-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrazole ring, which is known for its diverse biological activities. The presence of a trifluoromethyl group and a methoxybenzyl moiety enhances its lipophilicity and potential interactions with biological targets.
Molecular Formula: C16H18F3N3O2
Molecular Weight: 353.33 g/mol
CAS Number: 63760-17-8
The biological activity of pyrazole derivatives, including this compound, is often linked to their ability to inhibit specific enzymes or receptors. Research indicates that pyrazole compounds can interact with various biological targets:
- Enzyme Inhibition: Many pyrazoles act as inhibitors for enzymes such as cyclooxygenases (COX), which are involved in inflammation and pain pathways. For instance, celecoxib, a well-known COX-2 inhibitor, shares structural similarities with the compound .
- Anticancer Activity: Pyrazole derivatives have shown promise in cancer treatment by inducing apoptosis in cancer cells and inhibiting tumor growth through various pathways.
- Anticoagulant Properties: Some studies highlight the potential of pyrazole compounds in modulating the coagulation cascade, specifically targeting Factor Xa, which plays a crucial role in thrombin generation and clot formation .
Biological Activities
Recent studies have reported various biological activities associated with pyrazole derivatives:
- Anti-inflammatory Activity: Pyrazoles exhibit significant anti-inflammatory effects by inhibiting COX enzymes, leading to reduced prostaglandin synthesis.
- Antimicrobial Activity: Certain pyrazole derivatives demonstrate antibacterial and antifungal properties, making them candidates for developing new antimicrobial agents.
- Cytotoxic Effects: Research has indicated that some pyrazole compounds can induce cytotoxicity in cancer cell lines, suggesting their potential as anticancer agents .
Case Studies
-
Study on Anticancer Effects:
A study published in Bioorganic & Medicinal Chemistry evaluated several pyrazole derivatives for their anticancer properties. The results indicated that compounds similar to this compound exhibited significant cytotoxicity against various cancer cell lines, with IC50 values in the micromolar range . -
Research on Anticoagulant Activity:
Another study focused on the anticoagulant effects of pyrazole derivatives showed that specific compounds could effectively inhibit Factor Xa activity in vitro. This inhibition was linked to their structural characteristics that allow for effective binding to the enzyme's active site .
Properties
IUPAC Name |
N-[4-[(4-methoxyphenyl)methylamino]-4-oxobutyl]-1-methyl-3-(trifluoromethyl)pyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21F3N4O3/c1-25-11-14(16(24-25)18(19,20)21)17(27)22-9-3-4-15(26)23-10-12-5-7-13(28-2)8-6-12/h5-8,11H,3-4,9-10H2,1-2H3,(H,22,27)(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPNZMCLDBUAYCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(F)(F)F)C(=O)NCCCC(=O)NCC2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21F3N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.